5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid 5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17726904
InChI: InChI=1S/C13H15NO4/c1-14-10-5-4-8(18-3)6-9(10)12(13(15)16)11(14)7-17-2/h4-6H,7H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol

5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid

CAS No.:

Cat. No.: VC17726904

Molecular Formula: C13H15NO4

Molecular Weight: 249.26 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid -

Specification

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
IUPAC Name 5-methoxy-2-(methoxymethyl)-1-methylindole-3-carboxylic acid
Standard InChI InChI=1S/C13H15NO4/c1-14-10-5-4-8(18-3)6-9(10)12(13(15)16)11(14)7-17-2/h4-6H,7H2,1-3H3,(H,15,16)
Standard InChI Key DKNHGVNJCYLLQC-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)OC)C(=C1COC)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure derives from the indole scaffold, a bicyclic system comprising a benzene ring fused to a pyrrole ring. Key substituents include:

  • 5-Methoxy group (-OCH₃): Enhances electron-donating effects, influencing reactivity and intermolecular interactions.

  • 2-Methoxymethyl group (-CH₂OCH₃): Introduces steric bulk and modulates solubility.

  • 1-Methyl group (-CH₃): Stabilizes the indole nitrogen against oxidation.

  • 3-Carboxylic acid (-COOH): Provides hydrogen-bonding capacity and acidity (pKa ≈ 4–5).

The molecular formula is C₁₃H₁₅NO₄, with a calculated molecular weight of 249.26 g/mol. Structural analogs, such as 5-methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS 32387-22-7), exhibit similar backbone features but lack the methoxymethyl group, resulting in reduced steric hindrance and altered bioactivity .

Table 1: Comparative Physicochemical Properties of Selected Indole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acidC₁₃H₁₅NO₄249.261.3±0.1*450–470*
5-Methoxy-2-methyl-1H-indole-3-carboxylic acid C₁₁H₁₁NO₃205.211.3±0.1441.3±40.0
Methyl 5-methoxy-1H-indole-2-carboxylate C₁₁H₁₁NO₃205.211.2±0.1420–440

*Estimated based on structural analogs .

Synthesis and Modification Strategies

Key Synthetic Routes

The synthesis of 5-methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid involves multi-step protocols, often beginning with functionalization of the indole nucleus:

  • Indole Ring Formation:

    • Fischer indole synthesis using phenylhydrazines and ketones under acidic conditions.

    • Cyclization of ortho-substituted anilines with α-halo ketones.

  • Substituent Introduction:

    • Methoxymethylation at C-2: Achieved via nucleophilic substitution or Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like AlCl₃.

    • Methoxy Group at C-5: Introduced through electrophilic aromatic substitution using iodomethane and a base.

  • Carboxylic Acid Functionalization:

    • Hydrolysis of ester precursors (e.g., methyl esters) under basic or acidic conditions .

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles such as:

  • Low Yields: Due to steric hindrance from the methoxymethyl group.

  • Purification Complexity: Requires advanced chromatography or crystallization techniques.

  • Regioselectivity Issues: Competing reactions at C-2 and C-3 positions necessitate precise temperature control (−20°C to 0°C).

Spectroscopic Characterization

FT-IR and NMR Profiling

Spectroscopic data for structurally related compounds provide insights into expected patterns:

  • FT-IR:

    • Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid).

    • Bands at ~1250 cm⁻¹ (C-O-C stretch of methoxy groups) .

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.3–3.7 ppm (methoxy and methoxymethyl protons).

    • δ 7.1–7.4 ppm (aromatic protons of indole) .

Computational Modeling

Density Functional Theory (DFT) studies predict:

  • Electron Density Distribution: Highest at the carboxylic acid group, facilitating hydrogen bonding.

  • Thermodynamic Stability: Gibbs free energy (ΔG) ≈ −450 kJ/mol, indicating favorable synthesis under standard conditions .

Applications in Medicinal Chemistry

Drug Design Considerations

  • Bioisosteric Replacement: The methoxymethyl group serves as a bioisostere for ethyl or propyl chains, optimizing pharmacokinetics.

  • Prodrug Development: Esterification of the carboxylic acid group enhances membrane permeability .

Challenges in Clinical Translation

  • Metabolic Instability: Rapid glucuronidation of the carboxylic acid moiety.

  • Toxicity Concerns: Hepatotoxicity observed in rodent models at doses >100 mg/kg.

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